

3-(Methoxymethyl)azetidine hydrochloride molecular weight

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Compound of Interest

Compound Name: 3-(Methoxymethyl)azetidine
hydrochloride

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An In-depth Technical Guide to **3-(Methoxymethyl)azetidine hydrochloride**: Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary

The strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the optimization of drug-like properties. Among these, the azetidine ring system has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of **3-(Methoxymethyl)azetidine hydrochloride**, a versatile building block for drug discovery and development. We will dissect its core molecular and physicochemical properties, with a primary focus on its molecular weight, and explore its significance as a structural component in advanced therapeutic design, such as in the development of protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this compound.

Core Molecular Profile: Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This section details the

essential characteristics of **3-(Methoxymethyl)azetidine hydrochloride**.

Chemical Structure and Molecular Formula

3-(Methoxymethyl)azetidine hydrochloride is the salt form of the parent azetidine base. The hydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, crystallinity, and ease of handling compared to the often-volatile free base.

- Molecular Formula: $C_5H_{12}ClNO$ [\[1\]](#)
- CAS Number: 942308-06-7[\[1\]](#)
- Synonyms: 3-(Methoxymethyl)azetane hydrochloride, 3-(Methoxymethyl)-azetidine HCl[\[2\]](#)

The structure features a four-membered saturated nitrogen heterocycle (azetidine) substituted at the 3-position with a methoxymethyl group. The nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of **3-(Methoxymethyl)azetidine hydrochloride**.

Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is calculated by summing the atomic weights of each atom in the molecular formula ($C_5H_{12}ClNO$).

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	5	12.011	60.055
Hydrogen	H	12	1.008	12.096
Chlorine	Cl	1	35.453	35.453
Nitrogen	N	1	14.007	14.007
Oxygen	O	1	15.999	15.999
Total			137.610	

The calculated molecular weight of 137.61 g/mol is consistent with values reported by major chemical suppliers.[\[1\]](#)[\[3\]](#)

Physicochemical Properties

A summary of key physicochemical properties is crucial for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
Molecular Weight	137.61 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₁₂ CINO	[1]
Appearance	Data not consistently available; related azetidine salts are typically white to off-white crystalline solids.	[4] [5]
Storage	Room temperature, or under inert gas (Nitrogen or Argon) at 2-8°C for long-term stability.	[1] [2]
Purity	Typically ≥97%	[1]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

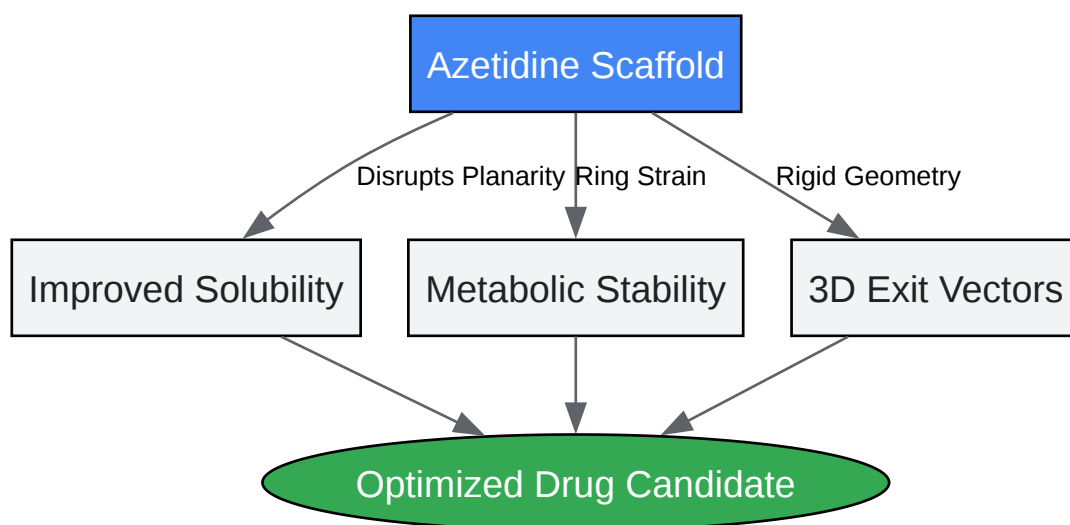
The decision to incorporate an azetidine ring into a drug candidate is a strategic one, driven by the unique and advantageous properties this strained ring imparts. Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring offers a distinct three-dimensional geometry and electronic profile.

Causality Behind the Choice:

- **Improved Physicochemical Properties:** The inherent ring strain and non-planar geometry of azetidine can disrupt planarity, leading to decreased intermolecular stacking and often improved aqueous solubility. This can also lead to a lower lipophilicity (logP) compared to

larger saturated heterocycles, a key factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6]

- **Metabolic Stability:** The strained C-C bonds within the azetidine ring can be less susceptible to metabolic enzymes (e.g., cytochrome P450s) compared to more flexible alkyl chains or larger rings, potentially increasing the half-life of a drug.
- **Novel Exit Vectors:** The rigid, three-dimensional structure provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely orient functional groups to probe interactions within a biological target's binding pocket, leading to enhanced binding affinity and selectivity.[6]



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Caption: The influence of the azetidine scaffold on drug properties.

Synthesis and Characterization

While numerous methods exist for the synthesis of the azetidine core, a common and reliable approach involves intramolecular cyclization.[7]

General Synthetic Strategy

A plausible synthetic route to **3-(Methoxymethyl)azetidine hydrochloride** starts from a readily available precursor, such as epichlorohydrin and benzylamine, followed by functional group

manipulation and deprotection. The final step involves salt formation with hydrochloric acid. This multi-step process ensures high purity and yield.

- **Ring Formation:** Reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine.[8]
- **Alkylation:** Williamson ether synthesis using a methylating agent (e.g., methyl iodide) with a base to form 1-benzyl-3-(methoxymethyl)azetidine.
- **Deprotection:** Removal of the N-benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon).
- **Salt Formation:** Treatment of the resulting free base, 3-(methoxymethyl)azetidine, with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.

Self-Validation: Each step of this synthesis must be monitored for completion and purity. Thin-Layer Chromatography (TLC) is used for reaction monitoring. The identity and purity of intermediates and the final product are confirmed by analytical techniques.

Analytical Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural confirmation. The ^1H NMR spectrum of **3-(Methoxymethyl)azetidine hydrochloride** would be expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the azetidine ring protons (multiplets), and the methylene bridge protons.[9]
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight. For this compound, Electrospray Ionization (ESI-MS) would show a peak corresponding to the mass of the protonated free base $[\text{M}+\text{H}]^+$ at approximately 102.1 m/z (for $\text{C}_5\text{H}_{11}\text{NO}$).
- **Purity Analysis:** High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which is typically required to be >97% for use in drug discovery applications.[1]

Applications in Drug Discovery and Development

3-(Methoxymethyl)azetidine hydrochloride is not merely a chemical curiosity; it is a functional building block with direct applications in creating complex, high-value molecules.

- **Protein Degradation Building Block:** The compound is explicitly marketed as a building block for protein degraders.^[1] This points to its use in constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the azetidine moiety can serve as a linker component or part of the ligand that binds to the E3 ubiquitin ligase or the target protein, leveraging its rigid 3D structure to achieve optimal orientation.
- **Scaffold for CNS-Targeting Agents:** Azetidine derivatives are widely explored for their potential in treating neurological and psychiatric disorders.^[6] The scaffold can be found in ligands for monoamine transporters (DAT, SERT, NET), which are key targets for conditions like depression and ADHD.
- **Bioisosteric Replacement:** The 3-hydroxymethyl-azetidine core has been shown to be an effective bioisostere of pyrrolidin-3-ol.^[10] This allows chemists to replace a five-membered ring with a four-membered one to fine-tune properties like solubility and metabolic stability while maintaining key biological interactions. This principle is directly applicable to the methoxymethyl derivative.
- **Anticancer Research:** The azetidine scaffold is a component of novel inhibitors targeting DNA repair pathways, such as DNA polymerase theta (Polθ), which is an attractive target for treating BRCA-deficient tumors.^{[10][11]}

Experimental Protocols

The following protocols are provided as a guide for researchers. Adherence to institutional safety policies and standard laboratory practices is mandatory.

Protocol for Safe Handling and Storage

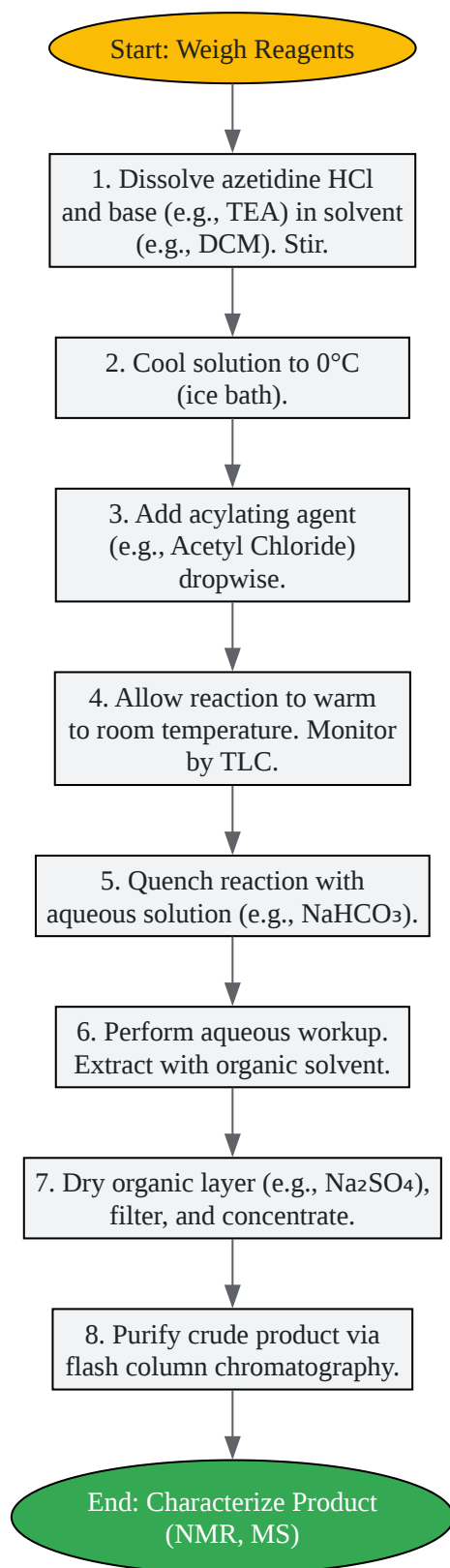
Trustworthiness: This protocol consolidates best practices from multiple safety data sheets to ensure user safety and compound integrity.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).^{[12][13]}

- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[\[13\]](#)[\[14\]](#)
- Dispensing: To dispense the solid, use a spatula or scoop. Avoid creating dust. If weighing, do so in a weigh boat within the fume hood.
- Storage:
 - Short-Term: Store in a tightly sealed container at room temperature in a dry place.[\[1\]](#)
 - Long-Term: For maximum stability, store in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[\[2\]](#)[\[12\]](#) The compound is potentially hygroscopic; minimize exposure to air.[\[15\]](#)
- Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[\[12\]](#) Dispose of the chemical waste in accordance with local, state, and federal regulations.

Representative Workflow: N-Acylation of 3-(Methoxymethyl)azetidine hydrochloride

Expertise: This protocol illustrates a fundamental reaction using the title compound as a nucleophile. The choice of a tertiary amine base is critical to first deprotonate the hydrochloride salt, liberating the free amine for reaction.



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Caption: Workflow for a typical N-acylation reaction.

Methodology:

- **Reagent Preparation:** To a round-bottom flask under an inert atmosphere (nitrogen), add **3-(Methoxymethyl)azetidine hydrochloride** (1.0 eq).
- **Reaction Setup:** Add an appropriate anhydrous solvent (e.g., Dichloromethane, DCM). Add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.2 eq) to neutralize the HCl and act as a proton scavenger. Stir the resulting slurry.
- **Addition of Electrophile:** Cool the flask to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous layer with DCM (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude N-acetyl-3-(methoxymethyl)azetidine by flash column chromatography on silica gel.

Conclusion

3-(Methoxymethyl)azetidine hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its molecular weight of 137.61 g/mol and distinct physicochemical properties, derived from its strained four-membered ring, make it a valuable building block. The strategic advantages conferred by the azetidine scaffold—including improved solubility, metabolic stability, and precise three-dimensional orientation of substituents—underscore its utility in the rational design of novel therapeutics, from CNS agents to advanced protein degraders. The protocols and data presented in this guide provide a comprehensive foundation for researchers to safely and effectively incorporate this powerful scaffold into their research and development programs.

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